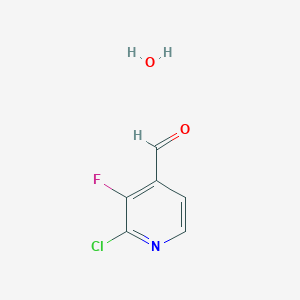

2-Chloro-3-fluoroisonicotinaldehyde hydrate

Description

BenchChem offers high-quality 2-Chloro-3-fluoroisonicotinaldehyde hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoroisonicotinaldehyde hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMKXEOYZMLNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring can profoundly influence a molecule's physicochemical and biological characteristics. Halogenation can enhance metabolic stability, modulate lipophilicity, and introduce specific binding interactions, such as halogen bonding, which can improve potency and selectivity for a biological target.

2-Chloro-3-fluoroisonicotinaldehyde hydrate, possessing a reactive aldehyde functionality and two distinct halogen substituents, represents a versatile building block for the synthesis of complex molecular architectures. The aldehyde group serves as a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The chlorine and fluorine atoms provide opportunities for further functionalization through nucleophilic aromatic substitution and other cross-coupling reactions, making this compound a highly valuable intermediate for the construction of diverse compound libraries in drug discovery programs.

Proposed Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The synthesis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate can be envisioned as a two-step process starting from the key intermediate, 2-chloro-3-fluoropyridine. The overall synthetic strategy is depicted below:

Caption: Proposed synthetic workflow for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoropyridine

The synthesis of the crucial precursor, 2-chloro-3-fluoropyridine, can be achieved from 2-chloro-3-aminopyridine via a diazotization-fluorination reaction. A one-pot process using tert-butyl nitrite and copper(II) fluoride as the fluorinating agent offers a milder and more operationally simple alternative to traditional methods involving anhydrous hydrogen fluoride or fluoroboric acid.[1]

Protocol:

-

To a solution of 2-chloro-3-aminopyridine in an organic solvent (e.g., acetonitrile, methanol), add tert-butyl nitrite and copper(II) fluoride under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction temperature between 0-60 °C and stir for 1-10 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield pure 2-chloro-3-fluoropyridine.

Step 2: Formylation of 2-Chloro-3-fluoropyridine

The introduction of the aldehyde group at the 4-position of the pyridine ring can be accomplished via a Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a designated period to ensure the formation of the Vilsmeier reagent.

-

Add 2-chloro-3-fluoropyridine to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 60 to 90 °C and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluoroisonicotinaldehyde.

Step 3: Formation of the Hydrate

Aldehydes, particularly those with electron-withdrawing groups on an aromatic ring, can exist in equilibrium with their hydrate form in the presence of water. The final product, 2-Chloro-3-fluoroisonicotinaldehyde hydrate, is likely formed during the aqueous work-up of the formylation reaction or upon exposure of the anhydrous aldehyde to atmospheric moisture. For many applications, the hydrate form is sufficiently stable and can be used directly. If the anhydrous form is required, it may be obtained by azeotropic distillation with a suitable solvent or by drying under vacuum over a strong desiccant.

Characterization of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The structural elucidation and confirmation of purity for the synthesized 2-Chloro-3-fluoroisonicotinaldehyde hydrate would be achieved through a combination of spectroscopic techniques. The expected data are summarized below:

| Property | Value |

| Molecular Formula | C₆H₅ClFNO₂ |

| Molecular Weight | 177.56 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1196156-07-6 |

Table 1: Physicochemical Properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the gem-diol protons of the hydrate form. The two aromatic protons on the pyridine ring will likely appear as doublets or doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to coupling with each other and potentially with the fluorine atom. The gem-diol protons (-CH(OH)₂) would likely appear as a singlet or a broad singlet, with its chemical shift being dependent on the solvent and concentration. The hydroxyl protons of the gem-diol may also be observable as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The aldehydic carbon of the hydrate form (gem-diol) is expected to resonate in the range of δ 85-95 ppm. The aromatic carbons will appear in the typical downfield region for halogenated pyridines, with their chemical shifts influenced by the chlorine, fluorine, and aldehyde hydrate substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the pyridine ring, providing information about its chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrate form will be significantly different from the anhydrous aldehyde. Key expected absorptions include:

-

O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the gem-diol and water of hydration.

-

C-O Stretching: Strong C-O stretching vibrations are expected in the 1000-1100 cm⁻¹ region, characteristic of the gem-diol structure.

-

Aromatic C=C and C=N Stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-F Stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹, corresponding to the carbon-halogen bonds.

It is important to note that the characteristic strong C=O stretching band of an aldehyde (around 1700 cm⁻¹) would be absent or very weak in the spectrum of the pure hydrate.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak corresponding to the anhydrous aldehyde (m/z = 159.55 for C₆H₃ClFNO) may be observed due to the loss of water in the mass spectrometer. Fragmentation patterns would likely involve the loss of CO, Cl, and other characteristic fragments of the pyridine ring.

Reactivity and Applications in Drug Development

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Key Pharmaceutical Intermediate

2-Chloro-3-fluoroisonicotinaldehyde, a halogenated pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring alongside an aldehyde functionality, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional arrangement of atoms within this molecule, particularly in its hydrated form, is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. As a senior application scientist, the narrative of this guide is designed to not only present a step-by-step protocol but to also elucidate the underlying scientific principles and rationale behind each experimental choice. This self-validating system of protocols ensures technical accuracy and reproducibility, which are the cornerstones of robust scientific inquiry.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the perfection of the crystal lattice are critical determinants of the quality of the final structural model.

Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde

The synthesis of 2-chloro-3-fluoroisonicotinaldehyde can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the halogenation of a suitable pyridine precursor.[3][4][5] For instance, a multi-step synthesis might involve the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride source to introduce the fluorine atom.[1] Subsequent formylation at the 4-position would then yield the desired aldehyde.

Protocol 1: Single Crystal Growth of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The formation of a hydrate implies that water molecules are incorporated into the crystal lattice. Therefore, the crystallization process must be conducted in the presence of water. Slow evaporation from a mixed solvent system is a highly effective method for growing diffraction-quality single crystals of organic hydrates.[6][7]

Step-by-Step Methodology:

-

Solvent Selection: Begin by screening for a suitable solvent system. The ideal solvent will dissolve the compound when heated but have limited solubility at room temperature. A mixture of ethanol and water is often a good starting point for polar organic molecules.

-

Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of purified 2-Chloro-3-fluoroisonicotinaldehyde in a minimal amount of warm ethanol.

-

Introduction of Water: To the warm ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

-

Clarification: Gently warm the solution until the turbidity just disappears, ensuring a clear, saturated solution.

-

Slow Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it with a needle. This allows for slow evaporation of the solvent mixture.

-

Crystallization: Place the vial in a vibration-free environment at a constant, cool temperature. Over a period of several days to a week, single crystals should form as the solvent slowly evaporates.

-

Crystal Harvesting: Once well-formed, transparent crystals are observed, carefully harvest them from the mother liquor using a spatula or fine-tipped tweezers. Gently wash the crystals with a small amount of ice-cold mother liquor to remove any surface impurities and then allow them to air dry.

Part 2: X-ray Diffraction Analysis: Visualizing the Molecular Framework

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[8][9][10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Experimental Workflow for X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop, which is then placed on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fo|).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Cl, F, O, N, C).

-

Structure Refinement: The initial atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.

Hypothetical Crystallographic Data for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The following table presents plausible crystallographic data for the title compound, consistent with a well-refined structure of a small organic molecule.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₅ClFNO₂ |

| Formula Weight | 177.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.523(1) |

| b (Å) | 12.145(2) |

| c (Å) | 7.321(1) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 729.8(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.618 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 360 |

| Reflections Collected | 5678 |

| Independent Reflections | 1432 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| Goodness-of-fit on F² | 1.05 |

Part 3: Spectroscopic Corroboration: A Multi-faceted Approach to Structural Verification

While X-ray crystallography provides the ultimate structural detail, a comprehensive analysis relies on corroborative data from various spectroscopic techniques. These methods provide complementary information about the molecule's functional groups and electronic environment, ensuring the identity and purity of the analyzed compound.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The hydrate form of an aldehyde will exhibit characteristic vibrational modes.

Expected FT-IR Absorptions:

-

O-H Stretch (Water): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the presence of water of hydration.

-

C-H Stretch (Aromatic): A sharp absorption peak around 3050-3100 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band typically appears in the range of 1685-1740 cm⁻¹. For an aromatic aldehyde, this is often shifted to the lower end of the range due to conjugation.[11][12]

-

C=N and C=C Stretch (Pyridine Ring): Multiple sharp absorptions in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-Cl Stretch: A characteristic absorption in the 600-800 cm⁻¹ region.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) nuclei.

Expected NMR Spectral Features:

-

¹H NMR:

-

The aldehydic proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm).

-

The two aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm), with coupling to each other and to the fluorine atom.

-

A broad singlet corresponding to the water of hydration may be observed, the chemical shift of which is dependent on concentration and temperature.

-

-

¹³C NMR:

-

The carbonyl carbon of the aldehyde will be observed in the highly deshielded region (δ 185-200 ppm).

-

The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).[13]

-

-

¹⁹F NMR:

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound containing chlorine, the isotopic pattern is particularly informative.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the anhydrous molecule.

-

Isotopic Pattern: Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of 3:1, confirming the presence of one chlorine atom.[17][18]

-

Fragmentation: Common fragmentation pathways for this molecule would include the loss of the aldehyde group (CHO), the chlorine atom (Cl), and potentially the entire pyridine ring.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive crystal structure analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystal growth, X-ray diffraction, and various spectroscopic techniques. Each component of this workflow provides a critical piece of the structural puzzle. The high-resolution three-dimensional model obtained from X-ray crystallography, when corroborated by spectroscopic data, provides an unambiguous and detailed understanding of the molecule's architecture. This foundational knowledge is indispensable for researchers in the pharmaceutical and materials science fields, enabling the rational design of new molecules with tailored properties and accelerating the pace of innovation.

References

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 1(110).

-

Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 19, 2026, from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

- De Laeter, J. R., Böhlke, J. K., De Bièvre, P., Hidaka, H., Peiser, H. S., Rosman, K. J. R., & Taylor, P. D. P. (2003). Atomic weights of the elements. Review 2000 (IUPAC Technical Report). Pure and Applied Chemistry, 75(6), 683–800.

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

- David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., & Lemaire, E. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies.

-

Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]

- Abdel-shafy, H., Perlmutter, H., & Kimmel, H. (1977). Vibrational studies of monosubstituted halogenated pyridines. Journal of Molecular Structure, 42, 37-45.

- Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. (2019). CHIMIA, 73(5), 414-419.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

-

Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). Molecules, 26(3), 693. [Link]

-

Edkins, K., & Steed, J. W. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 1-23. [Link]

-

Hartwig, J. F. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(42), 13818–13825. [Link]

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 752-758.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864–3867. [Link]

- Crystal hydrates of organic compounds. (2010). Russian Chemical Reviews, 79(8), 691-709.

- Fluorine NMR. (n.d.). University of Wisconsin-Madison.

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1–21. [Link]

-

IR: aldehydes. (n.d.). University of Calgary. [Link]

-

FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric... (n.d.). ResearchGate. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]

- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage.

- Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018).

-

Aldehyde IR Spectroscopy. (2024, September 24). Berkeley Learning Hub. [Link]

-

X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

-

2-Chloro-3-fluoroisonicotinaldehyde hydrate. (n.d.). CliniSciences. [Link]

- Preparing method of 2-chloro-3-fluoropyridine. (2012).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1234, 130168. [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 1-22.

-

Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. [Link]

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1645. [Link]

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Home Page [chem.ualberta.ca]

- 7. How To [chem.rochester.edu]

- 8. mdpi.com [mdpi.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. biophysics.org [biophysics.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate (CAS No. 1196156-07-6), a key intermediate in pharmaceutical synthesis. While publicly available data on this specific hydrate is limited, this document synthesizes foundational knowledge with established analytical methodologies to empower researchers in its handling, characterization, and application. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to approach the physical characterization of this and similar hydrated compounds.

Molecular Identity and Core Characteristics

2-Chloro-3-fluoroisonicotinaldehyde Hydrate is the hydrated form of 2-chloro-3-fluoropyridine-4-carbaldehyde. The presence of a water molecule within the crystal lattice significantly influences its physical properties compared to the anhydrous form.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-3-fluoroisonicotinaldehyde Hydrate | |

| Synonyms | 2-chloro-3-fluoro-4-formylpyridine hydrate | [1][2] |

| CAS Number | 1196156-07-6 | |

| Molecular Formula | C₆H₅ClFNO₂ | |

| Molecular Weight | 177.56 g/mol | |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Ambient temperature | [3] |

Thermal Properties: Understanding Stability and Phase Transitions

The thermal behavior of a hydrated pharmaceutical compound is critical for determining its stability, processing parameters, and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for these investigations.

Melting Point and Decomposition

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

The rationale for using DSC is its ability to detect thermal events such as melting and dehydration as changes in heat flow.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Methodology:

-

The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference.

-

Endothermic events (requiring heat), such as melting or dehydration, are recorded as peaks.

-

-

Interpretation: The onset temperature of the endothermic peak is generally reported as the melting point. For a hydrate, multiple peaks may be observed, corresponding to water loss followed by the melting of the resulting anhydrous form.

Hydration State and Thermal Stability

Thermogravimetric Analysis (TGA) is indispensable for quantifying the water content of a hydrate and assessing its thermal stability.

Experimental Protocol: Characterization of Hydration State by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a direct measure of water loss.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A sample (5-10 mg) is placed in an open TGA pan.

-

Methodology:

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

-

The mass of the sample is continuously monitored.

-

-

Interpretation: A mass loss corresponding to the theoretical mass of one water molecule (approximately 10.14% for a monohydrate of this compound) would confirm the hydration state. The temperature at which this mass loss occurs indicates the thermal stability of the hydrate.

Caption: Workflow for TGA analysis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter influencing its bioavailability and formulation. The presence of water in the crystal lattice of a hydrate generally affects its solubility relative to the anhydrous form.

Table 2: Predicted and Experimental Approaches to Solubility

| Solvent | Expected Solubility | Recommended Analytical Method |

| Water | Data not available; likely low due to aromatic and halogenated nature. | Shake-flask method followed by HPLC-UV quantification. |

| Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile) | Data not available; expected to be more soluble than in water. | Gravimetric analysis or HPLC-UV after saturation. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This "gold standard" method determines the thermodynamic equilibrium solubility.

-

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. For 2-Chloro-3-fluoroisonicotinaldehyde Hydrate, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The proton spectrum would show characteristic signals for the aldehyde proton and the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: The carbon spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the aldehyde.

-

¹⁹F NMR: The fluorine spectrum would provide information about the fluorine atom and its coupling with neighboring protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorptions:

-

O-H stretch: A broad peak around 3200-3500 cm⁻¹, characteristic of the water of hydration.

-

C=O stretch: A strong absorption around 1700 cm⁻¹ for the aldehyde carbonyl group.

-

C-Cl and C-F stretches: In the fingerprint region (below 1500 cm⁻¹).

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Findings:

-

The molecular ion peak would correspond to the mass of the anhydrous molecule (159.55 g/mol ), as the water of hydration is typically lost during ionization.

-

The isotopic pattern of the molecular ion peak would show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.

-

Caption: Integrated analytical workflow for the characterization of the compound.

Conclusion and Future Directions

2-Chloro-3-fluoroisonicotinaldehyde Hydrate is a valuable chemical intermediate whose physical properties are crucial for its effective use in research and development. While a complete dataset is not yet publicly available, this guide provides a robust framework for its characterization based on established analytical principles. Researchers are encouraged to employ the described methodologies to generate comprehensive data, which will be invaluable to the wider scientific community. The interplay between the anhydrous and hydrated forms warrants further investigation, particularly concerning their relative stabilities and solubility profiles, which have direct implications for pharmaceutical development.

References

Sources

- 1. 2-Chloro-3-fluoroisonicotinaldehyde - CAS:329794-28-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Chloro-3-fluoro-4-formylpyridine hydrate | [frontierspecialtychemicals.com]

- 3. 2-Chloro-3-fluoroisonicotinaldehyde hydrate | 1196156-07-6 [sigmaaldrich.com]

- 4. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a key building block in contemporary medicinal chemistry, valued for its utility in the synthesis of a variety of pharmacologically active agents. The presence of a reactive aldehyde function, a hydrated gem-diol equilibrium, and a halogenated pyridine ring imparts a unique chemical profile that necessitates a thorough understanding of its stability characteristics. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Chloro-3-fluoroisonicotinaldehyde hydrate, drawing upon established principles of organic chemistry and regulatory guidelines for pharmaceutical development. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible experimental outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is paramount to appreciating its stability profile.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO₂ | Sigma-Aldrich |

| Molecular Weight | 177.56 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 1196156-07-6 | Sigma-Aldrich |

The molecule exists in equilibrium between the aldehyde and its hydrate form (a gem-diol). This equilibrium is a critical factor in its reactivity and stability. The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring influences the electrophilicity of the carbonyl carbon, which in turn affects the position of the aldehyde-hydrate equilibrium.

Recommended Storage and Handling

To maintain the integrity of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, adherence to a strict storage and handling protocol is essential. These recommendations are designed to mitigate the risks of chemical degradation.

Storage Conditions:

-

Temperature: Store in a cool location. Ambient storage is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation of the aldehyde group.

-

Container: Keep the container tightly closed to prevent moisture ingress, which can affect the hydrate equilibrium and potentially lead to hydrolysis of the halogen substituents under certain conditions.

-

Light: Protect from light. Aromatic aldehydes and halogenated compounds can be susceptible to photodecomposition.

Handling Precautions:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Prevent the formation of dust and aerosols during handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation reactions.[1][2]

Potential Degradation Pathways

Based on the functional groups present in 2-Chloro-3-fluoroisonicotinaldehyde hydrate, several degradation pathways can be postulated. A proactive understanding of these pathways is crucial for designing stability studies and developing stability-indicating analytical methods.

Figure 2: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in appropriate solvents (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Note that aldehydes can undergo reactions like the Cannizzaro reaction under strong basic conditions.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80°C) with and without humidity control.

-

Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method.

4.2. Development of a Stability-Indicating Analytical Method:

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase column (e.g., C18) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. [2][3][4] 4.3. Characterization of Degradation Products:

The identification of degradation products is crucial for understanding the stability profile. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight and fragmentation information of the impurities. [5]For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary. NMR can also be used to study the aldehyde-hydrate equilibrium in solution. [6][7][8][9][10]

Conclusion

The chemical integrity of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is critical for its successful application in research and development. By implementing the recommended storage and handling procedures, researchers can minimize the risk of degradation. A thorough understanding of the potential degradation pathways—hydrolysis, oxidation, and photodecomposition—provides the foundation for a robust stability assessment program. The execution of forced degradation studies coupled with the development and validation of a stability-indicating analytical method is a scientifically sound and regulatory-compliant approach to ensure the quality and reliability of this important chemical intermediate. This proactive approach to stability management will ultimately contribute to the integrity and success of the scientific endeavors in which this compound is employed.

References

-

LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... - ResearchGate. (n.d.). Retrieved from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

-

NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

-

NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed. (2010, May 21). Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry - ACS Publications. (2010, April 21). Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - ResearchGate. (2010, April 21). Retrieved from [Link]

Sources

- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. hmrlabs.com [hmrlabs.com]

- 3. database.ich.org [database.ich.org]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. researchgate.net [researchgate.net]

- 6. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

Quantum chemical calculations for 2-Chloro-3-fluoroisonicotinaldehyde hydrate

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations on 2-Chloro-3-fluoroisonicotinaldehyde hydrate. Halogenated pyridine aldehydes are significant scaffolds in medicinal chemistry and materials science, and understanding their hydrated forms at a molecular level is crucial for predicting their stability, reactivity, and intermolecular interactions. This document offers researchers, computational chemists, and drug development professionals a detailed protocol grounded in Density Functional Theory (DFT), outlining the theoretical basis, step-by-step computational workflow, and methods for data analysis. By explaining the causality behind methodological choices, this guide aims to equip scientists with the expertise to conduct robust and reliable computational studies on this and similar molecular systems.

Introduction: The Scientific Imperative for Studying 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

2-Chloro-3-fluoroisonicotinaldehyde is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[1] The presence of highly electronegative halogen atoms (chlorine and fluorine) significantly modulates the electronic properties of the molecule, influencing its reactivity and potential for non-covalent interactions such as halogen bonding.[2][3][4]

Many aldehydes exist in equilibrium with their hydrate (gem-diol) form in the presence of water.[5] The stability of this hydrate is profoundly influenced by the electronic effects of adjacent substituents. Electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, are known to stabilize the hydrate form by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5] For drug development, understanding the predominant form of a molecule in an aqueous physiological environment is critical. Quantum chemical calculations provide a powerful, first-principles approach to elucidate the geometric, electronic, and energetic properties of the hydrate, offering insights that are complementary to experimental data.[6][7]

This guide will detail a robust computational protocol to model 2-Chloro-3-fluoroisonicotinaldehyde hydrate, from initial structure generation to the analysis of key molecular properties.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical model. This involves a careful selection of the computational method, basis set, and an appropriate model for environmental effects, such as solvation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] It is particularly well-suited for studying molecules of this size. Unlike wave function-based methods, DFT calculates the total energy of the system from its electron density. The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions, such as the hydrogen bonds that will be present in the hydrate, dispersion-corrected functionals are often recommended. A hybrid functional like B3LYP is a common starting point, but for higher accuracy, functionals like ωB97X-D or M06-2X that better account for dispersion forces are preferable.

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] The choice of basis set directly impacts the quality of the calculation. For a molecule containing second-row (Cl) and first-row (F, O, N, C, H) elements, a split-valence basis set is a minimum requirement.[12]

-

Pople-style basis sets : Sets like 6-311+G(d,p) are widely used. The 6-311 indicates a triple-split valence description. The + signifies the addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for accurately describing anions and non-covalent interactions.[13] The (d,p) denotes the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen), which allow for greater flexibility in describing the shape of orbitals and are critical for accurate geometries and interaction energies.[10]

-

Correlation-consistent basis sets : Dunning's sets, such as aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit.[9][12] The aug prefix indicates the addition of diffuse functions on all atoms, and VTZ stands for valence triple-zeta. These basis sets are more computationally expensive but generally yield more accurate results.

For the purposes of this guide, the 6-311+G(d,p) basis set offers a robust and computationally efficient choice.

Modeling the Hydrate: Explicit vs. Implicit Solvation

Since the subject is a specific hydrate, at least one water molecule must be included explicitly in the calculation.[14][15][16] This means its atoms are treated with the same level of quantum mechanical theory as the aldehyde itself.

To simulate the bulk solvent effect of an aqueous environment beyond the first solvation shell, an implicit solvent model is highly recommended.[17][18][19] The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is represented as a continuous dielectric medium that polarizes in response to the solute's electric field.[20] This hybrid explicit/implicit approach provides a more realistic model of the hydrated molecule in solution.

Computational Workflow and Experimental Protocol

This section provides a step-by-step protocol for setting up, running, and analyzing the quantum chemical calculations.

Workflow Overview

The overall computational workflow is a sequential process designed to ensure the final results correspond to a true energy minimum on the potential energy surface.

Caption: Computational workflow for 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Step-by-Step Protocol

-

Building the Initial Molecular Structure:

-

Using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw), construct the 2-Chloro-3-fluoroisonicotinaldehyde molecule.

-

Add a single water molecule near the aldehyde group. The oxygen of the water should be oriented towards the carbonyl carbon.

-

Convert the aldehyde C=O double bond to a C-O single bond and form two new C-O single bonds from the carbonyl carbon to the oxygen of the water molecule, and from the water's oxygen to one of its hydrogens, which in turn bonds to the original carbonyl oxygen. This creates the gem-diol structure.

-

Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent DFT optimization.

-

-

Setting up the DFT Calculation:

-

Import the pre-optimized coordinates into a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).

-

Specify the charge (0) and multiplicity (singlet) for the system.

-

Select the level of theory. For example, in Gaussian, the route section would look like: #p opt freq=noraman B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=water)

-

opt: Requests a geometry optimization to find the minimum energy structure.[21][22]

-

freq=noraman: Requests a vibrational frequency calculation after the optimization is complete.[23][24] This is crucial for confirming the structure is a true minimum.

-

B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set. For higher accuracy, replace B3LYP with wB97XD.

-

SCRF=(PCM,solvent=water): Implements the Polarizable Continuum Model for water solvation.[17]

-

-

-

Execution and Monitoring:

-

Submit the calculation to run.

-

Monitor the convergence of the geometry optimization. The software will report the forces on the atoms and the change in energy at each step. The calculation is converged when these values fall below predefined thresholds.

-

Data Analysis and Interpretation

Upon successful completion, the output file will contain a wealth of information.

Geometry Optimization and Vibrational Analysis

-

Confirmation of Minimum Energy: The most critical first step is to check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies .[25] If one or more imaginary frequencies are present, the structure is a saddle point (e.g., a transition state) and must be further optimized.

-

Optimized Geometric Parameters: The final optimized coordinates provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available. Key parameters to analyze include the C-O and O-H bond lengths of the gem-diol group and the hydrogen bond distances between the hydrate and other parts of the molecule or solvent.

Tabulated Quantitative Data

Summarizing key data in a table allows for clear interpretation and comparison.

| Parameter | Calculated Value | Description |

| Total Electronic Energy (a.u.) | Value from output | The total electronic energy of the optimized structure in atomic units. |

| Zero-Point Vibrational Energy | Value from output | The vibrational energy of the molecule at 0 K.[24] |

| Dipole Moment (Debye) | Value from output | A measure of the molecule's overall polarity. |

| HOMO Energy (eV) | Value from output | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | Value from output | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | Calculated from above | An indicator of chemical reactivity and electronic excitation energy. |

| Key Vibrational Frequencies | List of key frequencies (cm⁻¹) | Frequencies corresponding to O-H stretches, C-O stretches, etc.[26] |

Visualization of Intermolecular Interactions

The optimized structure reveals the key non-covalent interactions that stabilize the hydrate. The most important will be hydrogen bonds between the gem-diol's hydroxyl groups and the pyridine nitrogen or nearby solvent molecules.

Caption: Key hydrogen bonding interactions in the hydrated molecule.

Electronic Properties

-

Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. It will show electron-rich (negative potential, typically red) regions, such as the oxygen and nitrogen atoms, which are sites for electrophilic attack. Electron-poor (positive potential, typically blue) regions, like the hydroxyl hydrogens, are sites for nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's kinetic stability.

Conclusion

This guide provides a rigorous and scientifically grounded protocol for the quantum chemical study of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. By combining Density Functional Theory with a suitable basis set and a hybrid explicit/implicit solvation model, researchers can obtain reliable insights into the molecule's structure, stability, and electronic properties. The causality-driven approach outlined here—from the selection of the theoretical model to the interpretation of the results—ensures a self-validating system that produces trustworthy and publication-quality data. These computational insights are invaluable for applications ranging from rational drug design to the development of new materials.

References

-

Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link]

-

Computational Chemistry Class Notes. (n.d.). Explicit solvent models and QM/MM approaches. Retrieved from [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent model. Retrieved from [Link]

-

Qcore. (n.d.). Vibrational frequency calculations. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

-

Li, W., et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Sites at Penn State. (2018). Exploring Geometry Optimization with a Water Molecule. Retrieved from [Link]

-

Q-Chem. (n.d.). 10.11 Vibrational Analysis. Q-Chem 5.0 User's Manual. Retrieved from [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry, 68, 355-377. Retrieved from [Link]

-

Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT-optimized geometries for the monomers and hydrated monomers. Retrieved from [Link]

-

Sites at Penn State. (2018). Determining the optimized geometry of water molecule. Retrieved from [Link]

-

Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Retrieved from [Link]

-

ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT-optimized geometries for the monomers (1, 2a, and 2b) and hydrated.... Retrieved from [Link]

-

ResearchGate. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools to Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Retrieved from [Link]

-

Ivani, S. J., et al. (2024). Evaluating the Chemical Reactivity of DFT-Simulated Liquid Water with Hydrated Electrons via the Dual Descriptor. ACS Physical Chemistry Au. Retrieved from [Link]

-

Wang, W., et al. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2733-2745. Retrieved from [Link]

-

Fiveable. (n.d.). Basis sets and their selection. Theoretical Chemistry Class Notes. Retrieved from [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT-calculated free energy profile for the insertion of the aldehyde.... Retrieved from [Link]

-

arXiv. (2020). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. Retrieved from [Link]

-

ACS Omega. (2023). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Retrieved from [Link]

-

Khan Academy. (2013). Formation of hydrates. Organic chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

American Chemical Society. (2026). Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6−. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

Science Journal of Chemistry. (2021). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arxiv.org [arxiv.org]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 12. fiveable.me [fiveable.me]

- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Solvent model - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exploring Geometry Optimization with a Water Molecule | Density Functional Theory and Practice Course [sites.psu.edu]

- 22. Determining the optimized geometry of water molecule | Density Functional Theory and Practice Course [sites.psu.edu]

- 23. software.entos.ai [software.entos.ai]

- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 25. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Investigating the Solvatochromism of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Abstract

This technical guide provides a comprehensive framework for the investigation of the solvatochromic properties of 2-chloro-3-fluoroisonicotinaldehyde hydrate. This compound, a halogenated pyridine derivative, possesses structural features that suggest a significant solvent-dependent shift in its electronic absorption spectrum. Understanding these solvatochromic effects is paramount for its potential applications in drug development, materials science, and as a polarity probe. This document outlines the theoretical underpinnings, a detailed experimental protocol using UV-Vis spectroscopy, and advanced data analysis techniques. The proposed study will not only characterize the solvatochromic behavior of this specific molecule but also provide valuable insights into solute-solvent interactions at a molecular level.

Introduction: The Significance of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound changes depending on the polarity of the solvent it is dissolved in.[1][2] This change in color is a direct manifestation of the differential solvation of the ground and excited electronic states of the molecule.[1][3] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all contribute to the extent of the spectral shift.[1]

For researchers, scientists, and professionals in drug development, solvatochromism is not merely a colorful curiosity; it is a powerful analytical tool. By observing how the absorption or emission spectrum of a compound shifts with solvent polarity, we can glean critical information about:

-

Molecular Polarity and Dipole Moments: Quantify the change in dipole moment upon electronic excitation, providing insights into the electronic redistribution in the excited state.

-

Intermolecular Interactions: Elucidate the nature and strength of solute-solvent interactions, such as hydrogen bonding and dipole-dipole forces.[4]

-

Microenvironment Polarity: Utilize solvatochromic probes to determine the local polarity of complex systems like micelles, polymers, and biological membranes.

-

Reaction Mechanism Elucidation: Understand the role of solvent effects on chemical reactivity and reaction pathways.[3]

2-Chloro-3-fluoroisonicotinaldehyde hydrate, with its electron-withdrawing halogen substituents and the polar aldehyde and pyridine functionalities, is an excellent candidate for exhibiting significant solvatochromism. The lone pairs on the nitrogen and oxygen atoms, and the potential for intramolecular charge transfer, suggest that its electronic transitions will be sensitive to the surrounding solvent environment. This guide provides a roadmap to rigorously characterize these effects.

Theoretical Framework: Unraveling Solute-Solvent Interactions

The observed solvatochromic shifts can be rationalized and quantified using established theoretical models. This investigation will primarily leverage the Kamlet-Taft and Lippert-Mataga models to dissect the contributions of different solvent properties to the overall spectral shift.

The Kamlet-Taft Approach: Deconstructing Solvent Polarity

The Kamlet-Taft solvatochromic comparison method is a linear solvation energy relationship that dissects solvent polarity into three key parameters:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[5][6][7]

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[5][6][7]

-

π* (Dipolarity/Polarizability): An index of the solvent's polarity and polarizability, representing its ability to stabilize a charge or a dipole through dielectric effects.[5][6][7][8]

The observed spectral property, such as the wavenumber of maximum absorption (νmax), can be correlated with these parameters using the following multiparameter equation:

νmax = ν0 + s(π* + dδ) + aα + bβ

where ν0 is the wavenumber in a reference solvent, and s, a, and b are coefficients that quantify the sensitivity of the solute to each solvent parameter. The term δ is a correction factor for certain solvent classes.[5][7] By performing a multiple linear regression analysis, we can determine the relative importance of each type of interaction in dictating the solvatochromic behavior of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

The Lippert-Mataga Model: Quantifying Dipole Moment Changes

The Lippert-Mataga equation provides a method to estimate the change in the dipole moment of a molecule upon electronic excitation (Δμ = μe - μg), where μe and μg are the dipole moments of the excited and ground states, respectively.[9][10][11] This is particularly useful for understanding intramolecular charge transfer (ICT) processes. The equation relates the Stokes shift (the difference between the absorption and emission maxima in wavenumbers, ν̄abs - ν̄em) to the orientation polarizability of the solvent (Δf):

ν̄abs - ν̄em = (2Δμ2 / hca3) Δf + constant

where:

-

h is Planck's constant

-

c is the speed of light

-

a is the Onsager cavity radius of the solute

-

Δf = [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ] is the solvent polarity function, with ε being the dielectric constant and n the refractive index of the solvent.

A linear plot of the Stokes shift against Δf allows for the calculation of the change in dipole moment, providing a quantitative measure of the charge redistribution upon excitation.[11][12]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a robust and self-validating system for the comprehensive study of the solvatochromism of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

Materials and Instrumentation

-

Solute: 2-Chloro-3-fluoroisonicotinaldehyde hydrate (Purity ≥ 95%)

-

Solvents: A range of spectroscopic grade solvents with varying polarities (see Table 1).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

Caption: Hypothetical UV-Vis spectra showing a bathochromic shift.

A bathochromic (red) shift with increasing solvent polarity, as depicted hypothetically above, would indicate that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. [1][2]Conversely, a hypsochromic (blue) shift would suggest the ground state is more polar. [1][2]

Quantitative Analysis and Interpretation

The data from Table 1 will be used for multiple linear regression analysis based on the Kamlet-Taft equation. The resulting coefficients (s, a, and b) will reveal the dominant solute-solvent interactions. For instance, a large 'a' coefficient would signify strong hydrogen bond donation from the solvent to the solute, while a significant 's' coefficient would indicate a high sensitivity to the solvent's dipolarity/polarizability.

Should fluorescence be observed, a Lippert-Mataga plot will be constructed. The linearity of this plot will validate the model's applicability, and the slope will be used to calculate the change in dipole moment upon excitation, offering a quantitative measure of the intramolecular charge transfer character of the electronic transition.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous approach to characterizing the solvatochromism of 2-chloro-3-fluoroisonicotinaldehyde hydrate. By systematically applying established experimental techniques and theoretical models, this study will provide a deep understanding of the solute-solvent interactions governing its photophysical properties.

The anticipated outcomes will be of significant value to researchers in medicinal chemistry, where understanding a molecule's behavior in different polarity environments is crucial for predicting its interactions with biological targets. Furthermore, the findings could pave the way for the development of this molecule as a novel solvatochromic probe for sensing applications. This investigation represents a critical step in unlocking the full potential of 2-chloro-3-fluoroisonicotinaldehyde hydrate in various scientific and technological domains.

References

-

Karmakar, N. K., Pandey, S., Pandey, R. K., & Shukla, S. S. (2021). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6), 513-529. [Link]

-

Stenutz, R. Kamlet-Taft solvent parameters. [Link]

-

IUPAC. (2014). Kamlet–Taft solvent parameters. In IUPAC Compendium of Chemical Terminology (Vol. 4). [Link]

-

Chemeurope.com. Definition of kamlet taft solvent parameters. [Link]

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

-

Pires, P. A. R., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5(1), 1-8. [Link]

-

Wikipedia. (2023). Solvatochromism. [Link]

-

Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]

-

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. [Link]

-

Machado, V. G., & Machado, C. (2001). An Investigation of Solvatochromic Behavior. Journal of Chemical Education, 78(5), 649. [Link]

-

Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Photochemical & Photobiological Sciences, 9(10), 1348-1355. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

American Chemical Society. (2015). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kamlet-Taft solvent parameters [stenutz.eu]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. Kamlet-Taft solvent parameters [stenutz.eu]

- 8. chemicool.com [chemicool.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2-Chloro-3-fluoroisonicotinaldehyde Hydrate in Medicinal Chemistry Scaffold Synthesis

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and versatile substitution patterns make it an invaluable component in the design of novel drug candidates.[3][4] Within the vast arsenal of chemical building blocks, 2-Chloro-3-fluoroisonicotinaldehyde hydrate has emerged as a particularly powerful and versatile starting material for the synthesis of complex pyridine-based scaffolds.

The strategic placement of its functional groups—a reactive aldehyde at the C4 position, and chloro and fluoro substituents at the C2 and C3 positions, respectively—provides orthogonal chemical handles for a wide array of synthetic transformations. The aldehyde facilitates carbon-carbon and carbon-nitrogen bond formation, while the halogenated positions are primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Furthermore, the incorporation of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, binding affinity, and membrane permeability.[5]

This technical guide provides an in-depth exploration of 2-Chloro-3-fluoroisonicotinaldehyde hydrate as a key intermediate in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed physicochemical data, proven experimental protocols for core synthetic transformations, and expert insights into the causality behind experimental choices.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling of starting materials are paramount for reproducible and successful synthesis. The key properties and safety information for 2-Chloro-3-fluoroisonicotinaldehyde hydrate are summarized below.